
1-Propoxypiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propoxypiperazine is an organic compound that belongs to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions this compound, specifically, has a propoxy group attached to one of the nitrogen atoms in the piperazine ring
準備方法
The synthesis of 1-Propoxypiperazine can be achieved through several methods. One common approach involves the reaction of piperazine with propyl halides under basic conditions. For instance, piperazine can react with propyl bromide in the presence of a base such as potassium carbonate to yield this compound. Another method involves the use of propylene oxide, which can react with piperazine to form the desired product.
Industrial production methods often involve large-scale reactions using continuous flow reactors. These reactors allow for the efficient and controlled synthesis of this compound by maintaining optimal reaction conditions such as temperature, pressure, and reactant concentrations.
化学反応の分析
1-Propoxypiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles such as alkyl halides or acyl chlorides replace the existing groups.
Cyclization: Under certain conditions, this compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Propoxypiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: this compound is used in the production of polymers, resins, and other industrial materials due to its reactivity and stability.
作用機序
The mechanism of action of 1-Propoxypiperazine involves its interaction with specific molecular targets. For instance, in biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. In medicinal chemistry, it may interact with receptors in the central nervous system, leading to therapeutic effects.
類似化合物との比較
1-Propoxypiperazine can be compared with other piperazine derivatives such as:
1-Methylpiperazine: Similar in structure but with a methyl group instead of a propoxy group.
1-Ethylpiperazine: Contains an ethyl group, differing in the length of the alkyl chain.
1-Phenylpiperazine: Has a phenyl group, introducing aromaticity and different chemical properties.
The uniqueness of this compound lies in its propoxy group, which imparts distinct reactivity and potential applications compared to other piperazine derivatives. This structural variation can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for diverse research and industrial applications.
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
1-propoxypiperazine |
InChI |
InChI=1S/C7H16N2O/c1-2-7-10-9-5-3-8-4-6-9/h8H,2-7H2,1H3 |
InChIキー |
KRBDJSXSFRWHSX-UHFFFAOYSA-N |
正規SMILES |
CCCON1CCNCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(Aminomethyl)cyclopropyl]pentan-3-ol](/img/structure/B13207852.png)
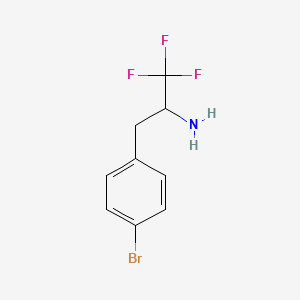

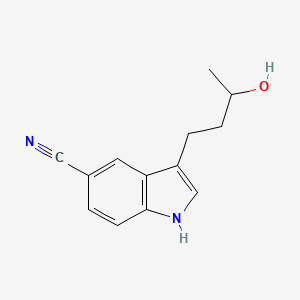
![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)

![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)
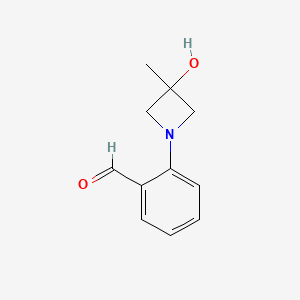
![Ethyl 4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13207906.png)
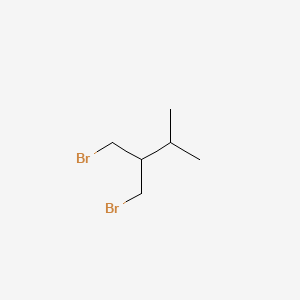
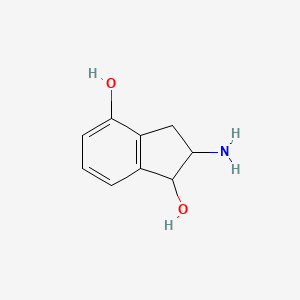
![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)
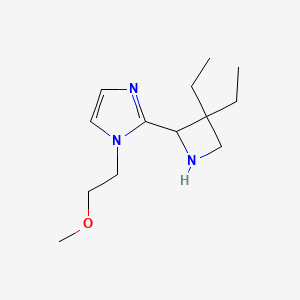
![1-{[(3-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13207945.png)
